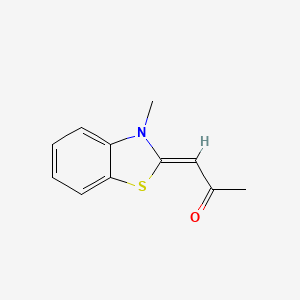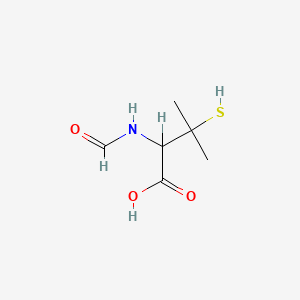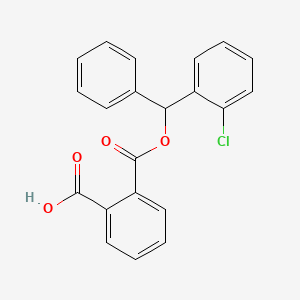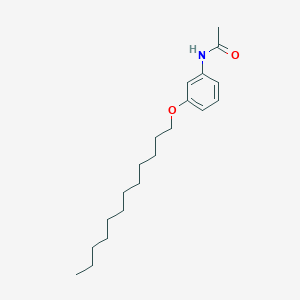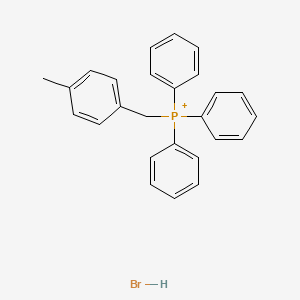
(4-Methylphenyl)methyl-triphenylphosphanium;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylbenzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C₂₆H₂₄BrP and a molecular weight of 447.36 g/mol . It is commonly used as a Wittig reagent in organic synthesis, which is a method for the preparation of alkenes from aldehydes and ketones . The compound is characterized by its crystalline structure and has a melting point of 268-270°C .
准备方法
Synthetic Routes and Reaction Conditions
(4-Methylbenzyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-methylbenzyl bromide. The reaction typically involves the following steps :
- Dissolving triphenylphosphine in toluene.
- Adding 4-methylbenzyl bromide dropwise to the solution with ice-cooling.
- Stirring the mixture at room temperature for 2 hours.
- Filtering the formed solid and washing it with toluene and dry petroleum ether to remove unreacted triphenylphosphine.
Industrial Production Methods
Industrial production methods for (4-Methylbenzyl)triphenylphosphonium bromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems for precise control of temperature, addition rates, and purification processes .
化学反应分析
Types of Reactions
(4-Methylbenzyl)triphenylphosphonium bromide primarily undergoes substitution reactions due to the presence of the phosphonium group. It is used in the Wittig reaction to form alkenes from aldehydes and ketones .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, base (e.g., sodium hydride or potassium tert-butoxide).
Major Products
The major products formed from the reactions involving (4-Methylbenzyl)triphenylphosphonium bromide are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .
科学研究应用
(4-Methylbenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research :
Chemistry: Used as a Wittig reagent for the synthesis of alkenes.
Biology: Employed in the study of biological pathways involving phosphonium compounds.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (4-Methylbenzyl)triphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This intermediate reacts with aldehydes or ketones to form an oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct . The molecular targets and pathways involved are primarily related to the reactivity of the phosphonium ylide with carbonyl compounds .
相似化合物的比较
Similar Compounds
- Benzyltriphenylphosphonium bromide
- (4-Methoxybenzyl)triphenylphosphonium bromide
- (4-Fluorobenzyl)triphenylphosphonium bromide
- (4-Bromobenzyl)triphenylphosphonium bromide
Uniqueness
(4-Methylbenzyl)triphenylphosphonium bromide is unique due to the presence of the 4-methyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in specific synthetic applications where the methyl group can provide steric or electronic effects .
属性
分子式 |
C26H25BrP+ |
|---|---|
分子量 |
448.4 g/mol |
IUPAC 名称 |
(4-methylphenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C26H24P.BrH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |
InChI 键 |
CEEKCHGNKYVTTM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


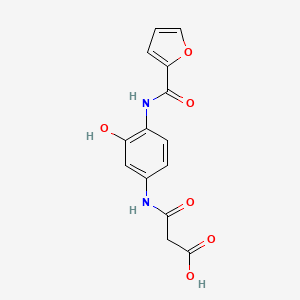

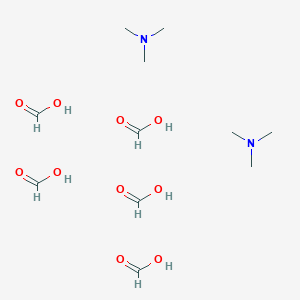
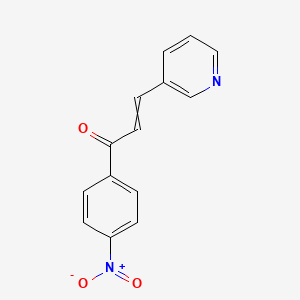

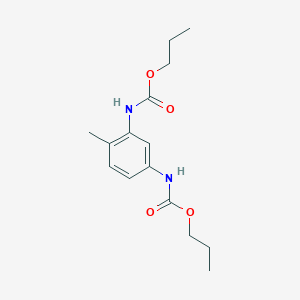
![methyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961282.png)
![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
